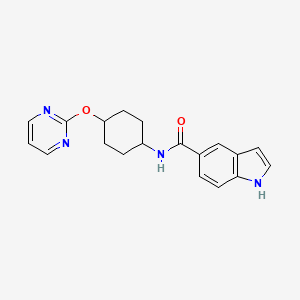

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate (TBTA) is an organic compound belonging to the family of esters, which is often used as a building block in various synthetic reactions. It is a colorless liquid, with a boiling point of 104°C and a melting point of -75°C. TBTA is a versatile compound, as it can be used in a wide range of applications, including synthesis, catalysis, and biochemistry. In particular, TBTA is used as a reagent in the synthesis of heterocyclic compounds, to introduce an alkyl group into a molecule, and to catalyze the addition of a nucleophile to an electrophilic center.

Wissenschaftliche Forschungsanwendungen

Chemoselective Synthesis

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate is utilized in chemoselective synthesis processes. For instance, Vincent Troiani and colleagues (2011) describe a biocatalytic procedure for synthesizing a key lactonized statin side chain intermediate from its acetate precursor, highlighting the compound's role in streamlining the production of medically significant molecules (Troiani, Cluzeau, & Časar, 2011).

Stereoselective Nucleophilic Substitution Reactions

The compound's derivatives are pivotal in stereoselective nucleophilic substitution reactions. Research by Leticia Ayala et al. (2003) shows how the electronic nature of substituents affects the conformational preferences of six-membered-ring cations, demonstrating the compound's importance in understanding and harnessing reaction mechanisms for selective synthesis (Ayala, Lucero, Romero, Tabacco, & Woerpel, 2003).

Synthesis of Fluoroalkyl-Substituted Compounds

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate is involved in the synthesis of fluoroalkyl-substituted compounds, as demonstrated by Rustam T. Iminov and colleagues (2015). Their work on acylation and subsequent reactions leading to fluorinated pyrazole-4-carboxylic acids on a multigram scale underlines the compound's utility in creating fluorinated derivatives with potential pharmaceutical applications (Iminov et al., 2015).

Enhancement of Drug Cytotoxicity

Furthermore, the tert-butyl dimethyl silyl group, closely related to the structural motifs of tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate, has been found to enhance the cytotoxicity of drugs against tumor cells. Research by O. Donadel et al. (2005) synthesizes disubstituted tetrahydropyrans with this group to evaluate their cytotoxic activity, indicating its potential in drug development strategies (Donadel, Martín, Martín, Villar, & Padrón, 2005).

Catalysis and Material Science

In catalysis and material science, derivatives of tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate serve as precursors or intermediates in the synthesis of complex materials. For example, the synthesis and photochemistry of related compounds have implications for developing new materials with unique photochemical properties, as explored by P. Kilickiran and colleagues (2001) (Kilickiran, Sankararaman, & Hopf, 2001).

Eigenschaften

IUPAC Name |

tert-butyl 2-(oxan-4-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-11(2,3)14-10(12)8-9-4-6-13-7-5-9/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTQCCDQAVEAIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=C1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2721281.png)

![N-Benzyl-3-azabicyclo[0.2.3]heptane](/img/structure/B2721284.png)

![Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2721288.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2721297.png)

![3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2721299.png)

![1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2721301.png)